(1S)-1-(4-Methylphenyl)ethane-1,2-diamine
CAS No.:
Cat. No.: VC17468710
Molecular Formula: C9H14N2
Molecular Weight: 150.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14N2 |
|---|---|
| Molecular Weight | 150.22 g/mol |
| IUPAC Name | (1S)-1-(4-methylphenyl)ethane-1,2-diamine |
| Standard InChI | InChI=1S/C9H14N2/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9H,6,10-11H2,1H3/t9-/m1/s1 |
| Standard InChI Key | AQZSWECURAKYOG-SECBINFHSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)[C@@H](CN)N |
| Canonical SMILES | CC1=CC=C(C=C1)C(CN)N |
Introduction
Structural and Chemical Profile
Molecular Architecture
(1S)-1-(4-Methylphenyl)ethane-1,2-diamine features a 4-methylphenyl group bonded to the first carbon of an ethane-1,2-diamine chain. The chiral center at the first carbon dictates its (S)-configuration, which is critical for its biochemical interactions. The InChI key and SMILES notation provide standardized representations of its structure, facilitating database integration and computational studies .
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄N₂ |
| Molecular Weight | 150.22 g/mol |
| CAS Number | 1213319-71-1 |
| Chiral Center | (S)-configuration |
The compound’s hydrochloride salt (e.g., 2HCl form) enhances solubility and stability, making it preferable for experimental applications.
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of (1S)-1-(4-Methylphenyl)ethane-1,2-diamine typically involves a two-step process:
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Condensation: 4-Methylbenzaldehyde reacts with ethylenediamine to form an imine intermediate.
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Reduction: The imine is reduced using agents like sodium borohydride (NaBH₄) or catalytic hydrogenation to yield the diamine.
Reaction Conditions:
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Temperature: 0–25°C for condensation; 50–80°C for reduction.
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Solvents: Methanol or ethanol for solubility optimization.
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Catalysts: Palladium on carbon (Pd/C) for hydrogenation.
Chirality Control
The (S)-enantiomer is obtained via chiral resolution or asymmetric synthesis. Enzymatic methods using lipases or kinetic resolution with chiral auxiliaries are common strategies to achieve enantiomeric excess >98% .
Biological Activities and Mechanistic Insights
Target Interactions
The compound’s amine groups enable hydrogen bonding with biological targets, such as:
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Enzymes: Inhibition of dihydrofolate reductase (DHFR) and tyrosine kinases.
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Receptors: Modulation of G-protein-coupled receptors (GPCRs) due to structural mimicry of endogenous amines.
Comparative Analysis with Enantiomers
(1S) vs. (1R) Enantiomers
| Property | (1S)-Enantiomer | (1R)-Enantiomer |
|---|---|---|
| Biological Activity | Higher antimicrobial efficacy | Reduced target affinity |
| Solubility (HCl salt) | 25 mg/mL in water | 22 mg/mL in water |
| Synthetic Yield | 65–70% | 60–65% |
The (1S)-enantiomer’s superior binding affinity stems from its spatial compatibility with chiral pockets in target proteins.
Research Frontiers and Applications
Drug Development
(1S)-1-(4-Methylphenyl)ethane-1,2-diamine serves as a precursor for antipsychotic and antidepressant agents. Derivatives with modified aryl groups show promise in modulating serotonin and dopamine receptors.
Material Science
In polymer chemistry, the diamine acts as a crosslinker for epoxy resins, enhancing thermal stability (decomposition temperature >300°C).
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